2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Reactions and Synthesis
- The compound has been utilized in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivities (Munck et al., 2017).
- It plays a role in the assembly of benzo-fused N-heterocycles, which are synthesized in good to excellent yields through N-arylation reactions (Zhang et al., 2015).
Organic and Pharmaceutical Chemistry
- It's used in the synthesis of new benzenesulfonamide derivatives, which are evaluated for their bioactivity, including cytotoxic and tumor-specific properties (Gul et al., 2016).
- The compound is involved in the asymmetric alkynylation of cyclic imines, leading to the production of optically active derivatives useful in pharmaceutical applications (Ren et al., 2014).
Environmental Applications
- It's part of studies involving the extraction and analysis of emerging contaminants like benzenesulfonamides from soil samples, demonstrating its relevance in environmental chemistry (Speltini et al., 2016).
Photodynamic Therapy
- The compound is used in the synthesis of new zinc phthalocyanine derivatives, which have potential applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Microbial Transformation Studies
- It is subject to microbial transformation studies to obtain new derivatives, indicating its potential in biotechnology and pharmaceuticals (Jiu et al., 1977).
Mechanism of Action
Target of Action
The primary target of 2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways. This can lead to changes in the release of other neurotransmitters and hormones, affecting various physiological functions such as mood, reward, motor control, and endocrine regulation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can result in a reduction in dopamine-mediated responses, which may be beneficial in conditions associated with overactive dopaminergic signaling. For example, the compound may be useful in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
properties
IUPAC Name |
2,4,6-trimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-10-14(2)21(15(3)11-13)29(26,27)24-16-8-9-19-17(12-16)22(25)23-18-6-4-5-7-20(18)28-19/h4-12,24H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSSIQDGAKDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide |
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